D-Luciferin-Natriumsalz

Übersicht

Beschreibung

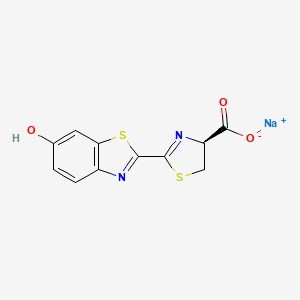

D-Luciferin Sodium, also known as (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid sodium salt, is a bioluminescent substrate commonly used in various biological and chemical applications. It is the sodium salt form of D-Luciferin, a compound that emits light when oxidized in the presence of the enzyme luciferase, adenosine triphosphate (ATP), and oxygen. This reaction is the basis for bioluminescence in fireflies and is widely utilized in scientific research for imaging and assay purposes .

Wissenschaftliche Forschungsanwendungen

D-Luciferin-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biolumineszenz-Bildgebung: In der In-vivo-Bildgebung verwendet, um den Krankheitsverlauf, die Genexpression und die Arzneimittelwirksamkeit in Echtzeit zu überwachen.

Genreporter-Assays: Werden verwendet, um die Genexpression und -regulation zu untersuchen.

ATP-Assays: Werden zur Messung des zellulären ATP-Spiegels eingesetzt, was die Zelllebensfähigkeit und die Stoffwechselaktivität anzeigt.

Hochdurchsatz-Screening: Wird in der Arzneimittelentwicklung eingesetzt, um nach potenziellen therapeutischen Verbindungen zu suchen.

Umweltüberwachung: Eingesetzt beim Nachweis von Kontamination und Umweltverschmutzung in Ökosystemen .

5. Wirkmechanismus

Der Wirkmechanismus von D-Luciferin-Natrium beinhaltet seine Oxidation durch Luciferase in Gegenwart von ATP und Sauerstoff. Diese Reaktion erzeugt ein angeregtes Oxyluciferin, das Licht emittiert, wenn es in den Grundzustand zurückkehrt. Die Intensität des emittierten Lichts ist proportional zur Konzentration von Luciferase und ATP, was es zu einem wertvollen Werkzeug für verschiedene Assays und Bildgebungstechniken macht .

Ähnliche Verbindungen:

Coelenterazin: Ein weiteres biolumineszentes Substrat, das in marinen Organismen verwendet wird.

Cypridina-Luciferin: Kommt in marinen Ostrakoden vor und wird in ähnlichen Anwendungen verwendet.

Bakterielles Luciferin: Wird von bestimmten Bakterien für die Biolumineszenz verwendet.

Vergleich:

Wasserlöslichkeit: D-Luciferin-Natrium hat eine höhere Wasserlöslichkeit als Coelenterazin.

Quantenausbeute: D-Luciferin-Natrium weist eine höhere Quantenausbeute auf, was es effizienter bei der Lichtemission macht.

Toxizität: Es hat eine geringere Toxizität im Vergleich zu anderen Luciferinen, was es für In-vivo-Anwendungen geeignet macht .

D-Luciferin-Natrium zeichnet sich durch seine hohe Effizienz, geringe Toxizität und Vielseitigkeit in verschiedenen wissenschaftlichen Anwendungen aus, was es zu einem unschätzbaren Werkzeug in der modernen Forschung macht.

Wirkmechanismus

Target of Action

D-Luciferin sodium salt primarily targets the luciferase enzyme . Luciferase is a bioluminescent enzyme found in many bioluminescent organisms, and it’s widely used in biotechnology, especially in in vivo imaging technology .

Mode of Action

The mode of action of D-Luciferin involves a reaction with the luciferase enzyme in the presence of ATP and magnesium ions . In this reaction, D-Luciferin (the substrate) is oxidized to emit light . The light quantum number is positively correlated with the concentration of luciferase .

Biochemical Pathways

The primary biochemical pathway affected by D-Luciferin is the luciferin-luciferase luminescence pathway . In this pathway, luciferase catalyzes the oxidation of D-Luciferin in the presence of ATP and magnesium ions, resulting in the emission of light . This bioluminescent reaction is used for ATP monitoring to measure cell viability and bacterial count .

Pharmacokinetics

The pharmacokinetics of D-Luciferin sodium salt primarily involve its solubility and stability. D-Luciferin sodium salt is water-soluble , which facilitates its distribution in the body. It’s important to note that d-luciferin can form dehydroluciferin in the presence of ultraviolet light and/or moisture .

Result of Action

The result of D-Luciferin’s action is the emission of light, which can be detected using bioluminescence imaging (BLI) to monitor disease progression or drug efficacy in real time . The intensity of the emitted light is proportional to the concentration of luciferase, allowing for the indirect measurement of cell viability and bacterial count .

Action Environment

The action of D-Luciferin sodium salt is influenced by environmental factors such as pH and temperature . The excitation of D-Luciferin is pH-dependent, while its emission is pH-independent . Furthermore, the light emitted by D-Luciferin shifts from yellow-green to red in vivo at 37°C . It’s also worth noting that D-Luciferin is sensitive to light and oxygen, and in its powder form, it’s sensitive to moisture .

Biochemische Analyse

Biochemical Properties

D-Luciferin Sodium Salt plays a crucial role in biochemical reactions, particularly in the production of light in the presence of the enzyme luciferase . The ATP-dependent oxidation of D-Luciferin Sodium Salt by luciferase produces light . This system is employed as a reporter in plants, bacteria, and mammalian cells .

Cellular Effects

D-Luciferin Sodium Salt influences cell function by enabling the real-time, noninvasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) . It is also used to detect cellular viability with imaging and microplate assays .

Molecular Mechanism

The molecular mechanism of D-Luciferin Sodium Salt involves its oxidation by the enzyme luciferase in the presence of ATP and Mg2+ as cofactors . This reaction emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .

Temporal Effects in Laboratory Settings

The chemiluminescence from the reaction of D-Luciferin Sodium Salt and luciferase peaks within seconds, with light output that is proportional to luciferase activity or ATP concentrations . The product’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Luciferin Sodium Salt vary with different dosages in animal models . It is often used in research animals such as rats or mice for investigation .

Metabolic Pathways

D-Luciferin Sodium Salt is involved in the metabolic pathway that includes the enzyme luciferase . The reaction it participates in utilizes ATP and Mg2+ as cofactors .

Transport and Distribution

D-Luciferin Sodium Salt is readily soluble in aqueous buffers . It can cross cell membranes efficiently when caged .

Subcellular Localization

The subcellular localization of D-Luciferin Sodium Salt is not specific as it can cross cell membranes . Once inside the cell, a pulse of D-Luciferin Sodium Salt can be released by UV photolysis, or a continuous supply of active D-Luciferin Sodium Salt can be slowly formed by the action of intracellular esterases found in most eukaryotic cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von D-Luciferin-Natrium umfasst typischerweise die folgenden Schritte:

Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation von 2-Cyano-6-hydroxybenzothiazol mit Thioglykolsäure zur Bildung von 2-(6-Hydroxy-2-benzothiazolyl)-4-thiazolidinon.

Cyclisierung: Dieser Zwischenstoff wird in Gegenwart einer Base, wie z. B. Natriumhydroxid, cyclisiert, um D-Luciferin zu ergeben.

Salzbildung: Schließlich wird D-Luciferin durch Neutralisierung mit Natriumhydroxid in seine Natriumsalzform umgewandelt.

Industrielle Produktionsmethoden: Die industrielle Produktion von D-Luciferin-Natrium folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

Massensynthese: Großtechnische Synthese der Zwischenprodukte.

Reinigung: Reinigungsschritte, einschließlich Umkristallisation und Chromatographie, um eine hohe Reinheit zu gewährleisten.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um die Reinheit und Aktivität des Endprodukts zu überprüfen

Arten von Reaktionen:

Oxidation: D-Luciferin-Natrium wird in Gegenwart von Luciferase, ATP und Sauerstoff oxidiert, um Oxyluciferin, Kohlendioxid, Adenosinmonophosphat (AMP) und Licht zu erzeugen.

Reduktion: Es kann unter bestimmten Bedingungen wieder in seine ursprüngliche Form reduziert werden.

Substitution: Verschiedene Substitutionsreaktionen können am Benzothiazolring auftreten, abhängig von den verwendeten Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Erfordert Luciferase, ATP und Sauerstoff.

Reduktion: Umfasst typischerweise Reduktionsmittel wie Natriumborhydrid.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxyluciferin: Das Hauptprodukt der Oxidationsreaktion.

Substituierte Derivate: Abhängig von den durchgeführten Substitutionsreaktionen

Vergleich Mit ähnlichen Verbindungen

Coelenterazine: Another bioluminescent substrate used in marine organisms.

Cypridina Luciferin: Found in marine ostracods and used in similar applications.

Bacterial Luciferin: Utilized by certain bacteria for bioluminescence.

Comparison:

Aqueous Solubility: D-Luciferin Sodium has greater aqueous solubility compared to coelenterazine.

Quantum Yield: D-Luciferin Sodium exhibits a higher quantum yield, making it more efficient in producing light.

Toxicity: It has lower toxicity compared to other luciferins, making it suitable for in vivo applications .

D-Luciferin Sodium stands out due to its high efficiency, low toxicity, and versatility in various scientific applications, making it an invaluable tool in modern research.

Biologische Aktivität

D-Luciferin sodium salt is a highly significant compound widely utilized in bioluminescence imaging (BLI) due to its unique properties as a substrate for firefly luciferase. This article explores its biological activity, applications, and relevant research findings.

- Chemical Name : (4S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid sodium salt

- Molecular Formula : C₁₁H₇N₂NaO₃S₂

- Molecular Weight : 302.3 g/mol

- Purity : ≥99%

- Solubility : Water-soluble, stable in cells and live animals.

- Emission Maximum : 560 nm (chemiluminescence peak) .

D-Luciferin sodium salt undergoes an ATP-dependent oxidation catalyzed by luciferase, resulting in the production of light. The reaction involves the conversion of D-Luciferin to luciferin adenylate, which subsequently decomposes to oxyluciferin while emitting light . The reaction can be summarized as follows:

Applications

D-Luciferin sodium salt is extensively used in various fields of biological research:

- Bioluminescent Imaging : Used to monitor tumor growth and cellular processes in vivo and in vitro due to its high sensitivity and low background interference compared to fluorescent proteins .

- Gene Expression Studies : Acts as a reporter gene system to study promoter activity and gene regulation by measuring bioluminescence intensity .

- ATP Measurement : Facilitates the detection of ATP levels in biological samples, crucial for assessing cellular metabolism .

- Drug Screening : Employed in high-throughput screening assays to evaluate the efficacy of compounds on luciferase-expressing cells .

Pharmacokinetics and Biodistribution

Recent studies have examined the pharmacokinetics of D-Luciferin, revealing critical insights into its distribution and uptake mechanisms. For instance, a study highlighted that D-Luciferin is a substrate for specific organic cation transporters, influencing its cellular uptake dynamics . The biodistribution was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a more accurate measure of substrate concentrations compared to traditional BLI methods .

Table 1: Pharmacokinetic Parameters of D-Luciferin

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | Varies based on administration route |

| Half-Life | Approximately 20-30 minutes |

| Brain-to-Plasma Partition Coefficient | 0.5-0.7 |

Case Studies

- Tumor Imaging : In a study assessing tumor burden using D-Luciferin, researchers found that intraperitoneal administration resulted in significant bioluminescence signal correlating with tumor size over time . This demonstrated the utility of D-Luciferin in real-time monitoring of tumor progression.

- Gene Regulation Analysis : A case study involving luciferase reporter assays showed that varying concentrations of D-Luciferin could effectively measure gene expression levels across different cell lines, highlighting its versatility as a reporter substrate .

- Intracellular Signaling Studies : Research indicated that D-Luciferin can be used to investigate intracellular signaling pathways by measuring luminescent output in response to various stimuli, providing insights into cellular responses under different conditions .

Eigenschaften

CAS-Nummer |

103404-75-7 |

|---|---|

Molekularformel |

C11H8N2NaO3S2 |

Molekulargewicht |

303.3 g/mol |

IUPAC-Name |

sodium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/t7-;/m1./s1 |

InChI-Schlüssel |

GORHDQYMKFFQDQ-OGFXRTJISA-N |

SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] |

Isomerische SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |

Kanonische SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

D-Luciferin Sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.